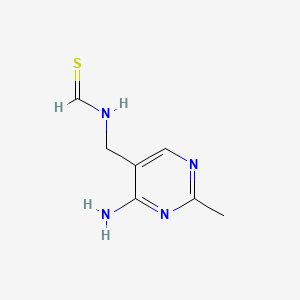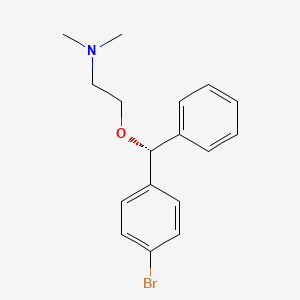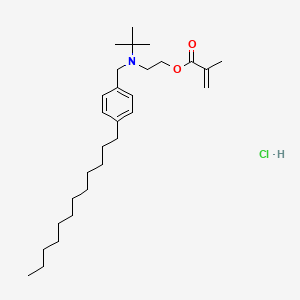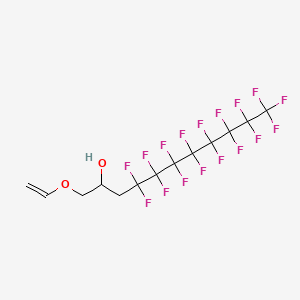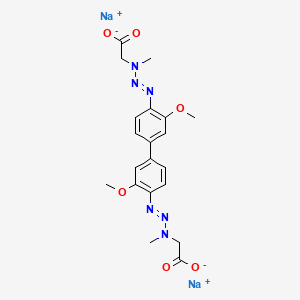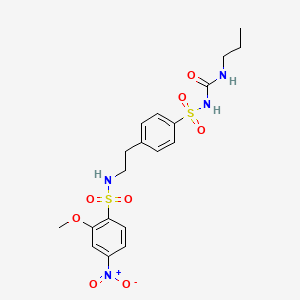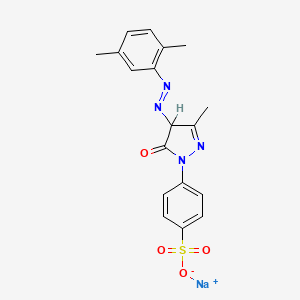
Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, particularly as dyes and pigments due to their vivid colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,5-dimethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation with sulfuric acid to introduce the sulfonate group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a colorant in textiles, plastics, and inks.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with biological molecules, leading to changes in their structure and function. The sulfonate group enhances the solubility of the compound in water, facilitating its use in aqueous environments.
類似化合物との比較
Similar Compounds
Sodium 4-(4-((2,5-dimethylphenyl)azo)phenylsulfonate): Similar structure but lacks the pyrazole ring.
Sodium 4-(4-((2,5-dimethylphenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonate: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
Sodium 4-(4-((2,5-dimethylphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is unique due to the presence of both the azo and pyrazole moieties, which confer distinct chemical and physical properties. The combination of these functional groups allows for a wide range of applications and reactivity patterns not seen in simpler azo compounds.
特性
CAS番号 |
97635-29-5 |
|---|---|
分子式 |
C18H17N4NaO4S |
分子量 |
408.4 g/mol |
IUPAC名 |
sodium;4-[4-[(2,5-dimethylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C18H18N4O4S.Na/c1-11-4-5-12(2)16(10-11)19-20-17-13(3)21-22(18(17)23)14-6-8-15(9-7-14)27(24,25)26;/h4-10,17H,1-3H3,(H,24,25,26);/q;+1/p-1 |
InChIキー |
LJGSBOIUDBSDPI-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)C)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


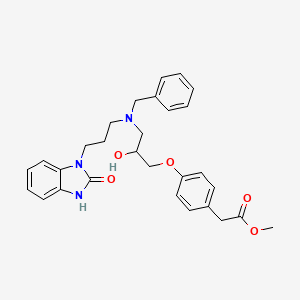
![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)
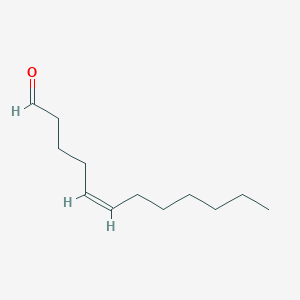
![4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B12706621.png)
